Cas no 40987-24-4 ((4-Benzylmorpholin-2-yl)methanol)

(4-Benzylmorpholin-2-yl)methanol is a versatile heterocyclic compound featuring a morpholine core substituted with a benzyl group at the 4-position and a hydroxymethyl group at the 2-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and organic synthesis. The hydroxymethyl group offers a handle for further functionalization, enabling derivatization into esters, ethers, or other modified structures. Its benzyl-substituted morpholine scaffold is particularly useful in medicinal chemistry for modulating physicochemical properties and enhancing target binding. The compound's stability and well-defined stereochemistry (if applicable) further contribute to its utility in controlled synthetic applications. Proper handling under inert conditions is recommended due to potential sensitivity of the alcohol moiety.
(4-Benzylmorpholin-2-yl)methanol structure
40987-24-4 structure
Product Name:(4-Benzylmorpholin-2-yl)methanol
CAS No:40987-24-4
MF:C12H17NO2
MW:207.268883466721
MDL:MFCD02682009
CID:55336
PubChem ID:2776358
Update Time:2025-10-31

(4-Benzylmorpholin-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4-Benzylmorpholin-2-yl)methanol
    • (4-Benzyl-1,4-oxazinan-2-yl)methanol
    • 2-Hydroxymethyl-4-benzylmorpholine
    • (4-Benzyl-morpholin-2-yl)-methanol
    • 4-Benzyl-2-(hydroxymethyl)morpholine
    • 2-MORPHOLINEMETHANOL, 4-(PHENYLMETHYL)-
    • [4-(phenylmethyl)-2-morpholinyl]methanol
    • [4-(phenylmethyl)morpholin-2-yl]methanol
    • (S)-4-Benzyl-2-(hydroxymethyl)morpholine
    • (R)-4-Benzyl-2-(hydroxymethyl)morpholine
    • 2-Morpholinemethanol,4-(phenylmethyl)-, (2S)-
    • 4-Benzylmorpholine-
    • WQNIKIMRIXHNFF-UHFFFAOYSA-N
    • (4-benzyl-1,4-oxazinan-2-yl)methanol, AldrichCPR
    • (4-benzylmorpholin-2-yl)-methanol
    • PS-4274
    • FT-0604742
    • AB1159
    • SY029747
    • CS-0119974
    • AB12176
    • FT-0653273
    • (4-benzylmorpholin-4-ium-2-yl)methanol;4-Benzyl-2-(hydroxymethyl)morpholine
    • AKOS000365760
    • SY014401
    • SDCCGMLS-0065967.P001
    • AM807431
    • 40987-24-4
    • AKOS016843292
    • J-502107
    • SY029748
    • N-benzyl-2-hydroxymethylmorpholine
    • AC-23633
    • A825378
    • Z1123700045
    • EN300-69999
    • A844928
    • MFCD02682009
    • DTXSID20380013
    • MFCD10698663
    • FT-0655252
    • SCHEMBL352001
    • N-benzylmorpholin-2-ylmethanol
    • 4-benzyl-2-hydroxymethylmorpholine
    • MFCD11848685
    • J-501359
    • C12H17NO2
    • DB-062864
    • 4-(Phenylmethyl)-2-morpholinemethanol; (4-Benzylmorpholin-2-yl)methanol;4-Benzyl-2-(hydroxymethyl)morpholine; 4-Benzyl-2-morpholinemethanol;
    • DB-079855
    • DB-013260
    • MDL: MFCD02682009
    • Inchi: 1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
    • InChI Key: WQNIKIMRIXHNFF-UHFFFAOYSA-N
    • SMILES: O1CCN(CC2C=CC=CC=2)CC1CO

Computed Properties

  • Exact Mass: 207.12600
  • Monoisotopic Mass: 207.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.7
  • XLogP3: 0.8

Experimental Properties

  • Boiling Point: 303.2℃ at 760 mmHg
  • Flash Point: 137.2℃
  • PSA: 32.70000
  • LogP: 0.81760

(4-Benzylmorpholin-2-yl)methanol Security Information

  • Signal Word:Warning
  • Hazard Statement: H317-H319
  • Warning Statement: P280-P305+P351+P338
  • Hazard Category Code: 41
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,2-8°C(BD28669)
  • Safety Term:S24/25

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(4-Benzylmorpholin-2-yl)methanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium perchlorate Solvents: Toluene ;  4 h, 60 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  4 h, 60 °C
Reference
Efficient one-pot synthesis of enantiomerically pure 2-(hydroxymethyl)-morpholines
Breuning, Matthias; Winnacker, Malte; Steiner, Melanie, European Journal of Organic Chemistry, 2007, (13), 2100-2106

Production Method 2

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Water ;  overnight, 55 °C
Reference
Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid
Henegar, Kevin E., Journal of Organic Chemistry, 2008, 73(9), 3662-3665

Production Method 3

Reaction Conditions
1.1 Solvents: Isopropanol ,  Water ;  5 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 min, 0 °C; 0 °C → rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 9 - 10, rt
Reference
Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi
Koovits, Paul J.; Dessoy, Marco A.; Matheeussen, An; Maes, Louis; Caljon, Guy; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(1),

(4-Benzylmorpholin-2-yl)methanol Raw materials

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Tiancheng Chemical (Jiangsu) Co., Ltd
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Suzhou Senfeida Chemical Co., Ltd
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(4-Benzylmorpholin-2-yl)methanol Related Literature

Additional information on (4-Benzylmorpholin-2-yl)methanol

Recent Advances in the Study of (4-Benzylmorpholin-2-yl)methanol (CAS: 40987-24-4) in Chemical Biology and Pharmaceutical Research

The compound (4-Benzylmorpholin-2-yl)methanol (CAS: 40987-24-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This molecule, characterized by its morpholine core and benzyl substitution, serves as a key intermediate in the synthesis of various bioactive compounds. Recent studies have explored its potential as a scaffold for designing novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and antimicrobial therapies.

One of the most notable advancements in the study of (4-Benzylmorpholin-2-yl)methanol is its role in the development of kinase inhibitors. Kinases are critical targets in cancer therapy, and researchers have identified this compound as a promising precursor for the synthesis of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (4-Benzylmorpholin-2-yl)methanol exhibited potent inhibitory activity against specific tyrosine kinases, with IC50 values in the nanomolar range. These findings suggest its potential utility in targeted cancer therapies.

In addition to its applications in oncology, (4-Benzylmorpholin-2-yl)methanol has been investigated for its neuroprotective properties. A recent preclinical study highlighted its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation is believed to underlie its potential efficacy in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The study, conducted in vitro and in vivo, reported significant reductions in oxidative stress and neuroinflammation markers, further supporting its therapeutic potential.

The synthetic versatility of (4-Benzylmorpholin-2-yl)methanol has also been a focal point of recent research. Advances in catalytic asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for its application in chiral drug development. A 2024 paper in Organic Letters detailed a novel catalytic method that achieved high enantioselectivity (up to 99% ee) for the synthesis of (4-Benzylmorpholin-2-yl)methanol derivatives, paving the way for more efficient and scalable production processes.

Despite these promising developments, challenges remain in the clinical translation of (4-Benzylmorpholin-2-yl)methanol-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further pharmacokinetic and pharmacodynamic studies. However, the compound's unique structural features and demonstrated bioactivity make it a compelling candidate for future drug development efforts. Ongoing research is expected to uncover additional applications and optimize its therapeutic profile.

In conclusion, (4-Benzylmorpholin-2-yl)methanol (CAS: 40987-24-4) represents a valuable scaffold in modern pharmaceutical research. Its diverse biological activities and synthetic adaptability position it as a key player in the development of next-generation therapeutics. Continued exploration of its mechanisms of action and optimization of its derivatives will likely yield significant breakthroughs in the treatment of various diseases, from cancer to neurodegenerative disorders.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:40987-24-4)(4-苄基吗啉-2-基)甲醇
LE1665083
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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Suzhou Senfeida Chemical Co., Ltd
(CAS:40987-24-4)(4-苄基吗啉-2-基)甲醇
1665083
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
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